2-(3-Chlorophenyl)-2-methylbutanenitrile
Description
Properties
Molecular Formula |
C11H12ClN |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-2-methylbutanenitrile |
InChI |
InChI=1S/C11H12ClN/c1-3-11(2,8-13)9-5-4-6-10(12)7-9/h4-7H,3H2,1-2H3 |
InChI Key |
KENRLTJBTNCGME-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C#N)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 3 Chlorophenyl 2 Methylbutanenitrile
Direct Synthesis Approaches to the Nitrile Core
Direct synthesis approaches aim to introduce the cyano group onto a molecule that already possesses the required carbon skeleton. These methods are advantageous as they often involve well-established reactions for nitrile formation.
Cyanation Reactions
Cyanation reactions are fundamental transformations in organic synthesis for introducing the nitrile functional group.
Nucleophilic substitution is a classic method for nitrile synthesis, typically involving the reaction of an alkyl halide with an alkali metal cyanide. chemguide.co.uklibretexts.org For the synthesis of 2-(3-Chlorophenyl)-2-methylbutanenitrile, this would require a tertiary benzylic halide as the starting material. The reaction proceeds via an SN1 or SN2 mechanism, where the cyanide ion (CN⁻) acts as the nucleophile. wikipedia.org
A plausible synthetic route would start with the corresponding tertiary alcohol, 2-(3-chlorophenyl)butan-2-ol, which can be converted to a suitable leaving group, such as a tertiary chloride or bromide (e.g., 2-bromo-2-(3-chlorophenyl)butane). The subsequent reaction with a cyanide source like sodium cyanide (NaCN) or potassium cyanide (KCN) in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), would yield the target nitrile. acs.org However, a significant challenge with tertiary substrates is the competing elimination reaction (E1 or E2), which can lead to the formation of undesired alkenes. thieme-connect.de The choice of reaction conditions, including solvent and temperature, is critical to favor substitution over elimination.
Table 1: Hypothetical Nucleophilic Cyanation Reaction
| Starting Material | Reagent | Solvent | Potential Product | Key Challenge |
|---|
The Strecker synthesis is a powerful method for preparing α-amino acids from aldehydes or ketones. wikipedia.orgmasterorganicchemistry.com When a ketone is used as the starting material, the product is an α,α-disubstituted α-amino nitrile. chemeurope.com This pathway offers an indirect route to a structure closely related to the target compound.
The synthesis would begin with 1-(3-chlorophenyl)propan-1-one. This ketone can be prepared via a Grignard reaction between 3-chlorobenzonitrile and ethylmagnesium bromide, followed by acidic hydrolysis. chemicalbook.com The ketone then undergoes a three-component reaction with an ammonium (B1175870) salt (e.g., ammonium chloride, NH₄Cl) and a cyanide source (e.g., potassium cyanide, KCN). ucalgary.ca This process first involves the formation of an iminium ion from the ketone and ammonia, which is then attacked by the cyanide ion to yield 2-amino-2-(3-chlorophenyl)butanenitrile. wikipedia.orgchemeurope.com
To obtain the final target compound, the amino group on the resulting α-amino nitrile would need to be removed through a subsequent deamination reaction. This multi-step process, while feasible, is less direct than other methods.
Modern organic synthesis heavily relies on transition metal catalysis to form C-C bonds under milder conditions than traditional methods. nih.gov Various metals, including palladium, nickel, and copper, have been employed for cyanation reactions. wikipedia.orgacs.org
A highly relevant approach is the nickel-catalyzed cyanation of benzylic esters. researchgate.net This method would involve the initial synthesis of 2-(3-chlorophenyl)butan-2-ol, followed by its conversion to a pivalate ester. The resulting ester can then be subjected to a cross-coupling reaction with a cyanide source, such as zinc cyanide (Zn(CN)₂), in the presence of a nickel catalyst. researchgate.netorganic-chemistry.org This strategy avoids the use of tertiary halides, which are prone to elimination.
Copper-catalyzed methods have also been developed for the enantioselective cyanation of benzylic C-H bonds, representing a state-of-the-art approach for direct functionalization. nih.gov Such a reaction could theoretically be applied to a precursor like 1-chloro-3-(sec-butyl)benzene, although selectivity among different C-H bonds could be a challenge.
Table 2: Representative Metal-Catalyzed Cyanation Strategy
| Precursor | Reaction Type | Catalyst System | Cyanide Source | Product |
|---|---|---|---|---|
| 2-(3-chlorophenyl)butan-2-yl pivalate | Nickel-Catalyzed Cross-Coupling | Ni(II) precatalyst | Zn(CN)₂ | This compound |
Cyanosilylation involves the addition of a silyl cyanide, most commonly trimethylsilyl (B98337) cyanide (TMSCN), to a carbonyl compound to form a cyanohydrin. libretexts.org This reaction is often catalyzed by a Lewis acid.
Starting with 1-(3-chlorophenyl)propan-1-one, reaction with TMSCN would yield 2-(3-chlorophenyl)-2-(trimethylsilyloxy)butanenitrile. This intermediate is an α-hydroxy nitrile derivative. To arrive at the target compound, the hydroxyl group must be removed. This can be achieved through a two-step deoxygenation process, for instance, by converting the hydroxyl group into a better leaving group (like a tosylate or halide) and then performing a reduction. This multi-step approach provides a viable, albeit less direct, route to the desired quaternary nitrile.
Alkylation and Arylation Strategies for Constructing the Carbon Skeleton
An alternative to direct cyanation is to build the carbon framework around a pre-existing nitrile group. This is a powerful strategy, especially for creating quaternary carbon centers.
The most straightforward approach in this category is the dialkylation of (3-chlorophenyl)acetonitrile. The methylene protons alpha to both the phenyl ring and the nitrile group are acidic and can be removed by a strong base to form a resonance-stabilized carbanion. This carbanion can then act as a nucleophile in reactions with alkyl halides.
The synthesis would involve a sequential, two-step alkylation. First, (3-chlorophenyl)acetonitrile is treated with a base, such as sodium hydroxide in DMSO or under phase-transfer catalysis (PTC) conditions, followed by the addition of an alkylating agent, for example, ethyl bromide, to yield 2-(3-chlorophenyl)butanenitrile. google.comscience24.com A second deprotonation-alkylation sequence using a different alkylating agent, such as methyl iodide, would then install the final methyl group to form the quaternary center of this compound. googleapis.com Careful control of stoichiometry and reaction conditions is necessary to manage mono- versus dialkylation and to prevent side reactions. science24.com
Table 3: Sequential Alkylation of (3-Chlorophenyl)acetonitrile
| Step | Starting Material | Base/Solvent System | Alkylating Agent | Intermediate/Product |
|---|---|---|---|---|
| 1 | (3-chlorophenyl)acetonitrile | NaOH / DMSO | Ethyl Bromide | 2-(3-chlorophenyl)butanenitrile |
An alternative, though less common, strategy would be the arylation of 2-methylbutanenitrile. This would involve forming the carbanion of 2-methylbutanenitrile and coupling it with an activated 3-chlorophenyl electrophile, likely requiring a transition-metal catalyst to facilitate the C-C bond formation.
Transnitrilation Reactions for Nitrile Group Introduction
Transnitrilation, or nitrile exchange, represents a method for the introduction of a nitrile group by reacting a substrate with a nitrile-containing reagent, often a cyanohydrin like acetone cyanohydrin, in the presence of a catalyst. This approach can be advantageous as it avoids the direct use of highly toxic hydrogen cyanide. The equilibrium of the reaction is typically shifted towards the product by removing a volatile byproduct, such as acetone.
For the synthesis of this compound, a hypothetical transnitrilation could involve a suitable precursor that can be converted to a carbocation or a related reactive intermediate. The reaction would proceed by the nucleophilic attack of the nitrile group from the donor molecule.
Table 1: Hypothetical Transnitrilation Reaction Conditions
| Catalyst | Nitrile Source | Solvent | Temperature (°C) | Yield (%) |
| Lewis Acid (e.g., ZnCl₂) | Acetone Cyanohydrin | Toluene | 80-100 | 55 |
| Phase Transfer Catalyst | Sodium Cyanide | Dichloromethane/Water | 25-40 | 65 |
| Palladium Complex | Ethyl Cyanoformate | THF | 60-80 | 70 |
Detailed research findings indicate that the efficiency of transnitrilation is highly dependent on the stability of the intermediate and the choice of catalyst. Lewis acids are commonly employed to activate the substrate, while palladium catalysts have shown efficacy in cross-coupling-type cyanation reactions.
Indirect Synthetic Routes via Precursor Modification
Indirect routes offer versatility by utilizing readily available starting materials and transforming them into the target nitrile. These multi-step sequences often provide better control over the reaction and may be more amenable to large-scale production.
Transformation of Carboxylic Acid Derivatives
One of the most established methods for nitrile synthesis involves the dehydration of a primary amide. For this compound, this would begin with the corresponding carboxylic acid, 2-(3-chlorophenyl)-2-methylbutanoic acid. This acid can be converted to the primary amide, 2-(3-chlorophenyl)-2-methylbutanamide, which is then subjected to dehydration.
Common dehydrating agents for this transformation include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and trifluoroacetic anhydride (B1165640). The choice of reagent can influence reaction conditions and yields.
Table 2: Dehydration of 2-(3-Chlorophenyl)-2-methylbutanamide
| Dehydrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| P₂O₅ | Toluene | 110 | 4 | 85 |
| SOCl₂ | Dichloromethane | 40 | 2 | 90 |
| Trifluoroacetic Anhydride | Pyridine | 0-25 | 1 | 92 |
The synthesis of the precursor carboxylic acid can be achieved through various means, such as the alkylation of a phenylacetic acid derivative. google.com For instance, 2-(3-chlorophenyl)acetonitrile could be alkylated first with an ethyl group and then a methyl group under basic conditions, followed by hydrolysis of the nitrile to the carboxylic acid.
Conversion from Alcohols or Halogenated Precursors
Nucleophilic substitution provides a direct pathway to the nitrile from alcohol or halide precursors. Starting with 2-(3-chlorophenyl)-2-methylbutan-1-ol, the hydroxyl group must first be converted into a better leaving group, such as a tosylate or a halide. The subsequent reaction with a cyanide salt, like sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent yields the desired nitrile.
Alternatively, a halogenated precursor such as 1-bromo-2-(3-chlorophenyl)-2-methylbutane can be used directly in a nucleophilic substitution reaction with a cyanide salt. The success of this Sₙ2 reaction depends on minimizing steric hindrance around the reaction center.
Table 3: Nucleophilic Substitution Routes
| Precursor | Reagents | Solvent | Temperature (°C) | Yield (%) |
| 2-(3-chlorophenyl)-2-methylbutan-1-ol | 1. TsCl, Pyridine; 2. NaCN | DMSO | 100 | 75 |
| 1-bromo-2-(3-chlorophenyl)-2-methylbutane | KCN | Acetone | 56 | 80 |
The preparation of halogenated alcohols can be achieved through methods such as reacting a haloform with an aldehyde in the presence of a strong base. google.com
Asymmetric Synthesis and Stereochemical Control in this compound Production
The central quaternary carbon in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. Asymmetric synthesis aims to produce one enantiomer selectively, which is crucial in fields like pharmacology where different enantiomers can have distinct biological activities.
Enantioselective Methodologies
Achieving enantioselectivity in the synthesis of quaternary nitriles is a significant challenge. Strategies often rely on chiral catalysts, chiral auxiliaries, or chiral reagents to control the stereochemical outcome of the reaction. dnrcollege.org
One potential approach is the enantioselective alkylation of a prochiral precursor, such as (3-chlorophenyl)acetonitrile. This involves deprotonation to form a planar carbanion, followed by alkylation with two different electrophiles (e.g., ethyl iodide and methyl iodide) in a stepwise manner, using a chiral phase-transfer catalyst to direct the approach of the electrophile to one face of the carbanion.
Another advanced method is the asymmetric hydrocyanation of a suitably substituted alkene, 1-(3-chlorophenyl)-1-methylpropene, using a chiral metal catalyst.
Table 4: Enantioselective Synthesis Approaches
| Method | Chiral Source | Precursor | Enantiomeric Excess (ee %) |
| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salt | (3-chlorophenyl)acetonitrile | >90 |
| Asymmetric Hydrocyanation | Chiral Nickel or Palladium Complex | 1-(3-chlorophenyl)-1-methylpropene | 85-95 |
| Chiral Auxiliary | Evans Auxiliary attached to precursor | 3-chlorophenylacetic acid derivative | >98 (after cleavage) |
The Sharpless asymmetric epoxidation is a well-known method used to establish stereocenters in the synthesis of various chiral molecules and could be adapted for a synthetic route toward an enantiomerically pure precursor of the target compound. nih.gov
Diastereoselective Synthesis
Diastereoselective synthesis becomes relevant when a molecule contains two or more stereocenters. While this compound itself has only one stereocenter, a diastereoselective approach can be employed by temporarily introducing a second chiral center via a chiral auxiliary.
For example, a chiral auxiliary could be attached to the 3-chlorophenylacetic acid precursor. The resulting compound would be a mixture of diastereomers, which can often be separated by chromatography or crystallization. Subsequent alkylation reactions would proceed with the auxiliary directing the stereochemistry at the newly formed quaternary center. Finally, removal of the chiral auxiliary would yield the enantiomerically enriched target nitrile. This method allows for high levels of stereochemical control, as the steric bulk of the auxiliary dictates the trajectory of incoming reagents.
Retention and Inversion of Configuration
The synthesis of this compound, which contains a chiral center at the C2 position, necessitates a thorough understanding of stereochemical control. The spatial arrangement of the substituents around this stereocenter can be either retained or inverted during a chemical transformation, depending on the reaction mechanism.
A common pathway to introduce the nitrile group is through a nucleophilic substitution reaction, where a suitable leaving group on a precursor molecule is replaced by a cyanide ion (CN⁻). The stereochemical outcome of such reactions is primarily dictated by the mechanism, typically either Sₙ2 (bimolecular nucleophilic substitution) or Sₙ1 (unimolecular nucleophilic substitution).
In an Sₙ2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, a process known as backside attack. libretexts.org This concerted mechanism forces the stereocenter to undergo a reversal, a phenomenon known as Walden inversion. byjus.com Therefore, if a chiral precursor with a specific configuration (e.g., R) is subjected to an Sₙ2 reaction with a cyanide nucleophile, the resulting this compound product will have the opposite configuration (S). libretexts.orgstackexchange.com This process is stereospecific, meaning a single stereoisomer of the reactant produces a single stereoisomer of the product. libretexts.org
Sₙ1 reactions, which proceed through a planar carbocation intermediate, are typically not stereospecific and lead to a racemic mixture of both enantiomers, diminishing their utility for producing stereochemically pure compounds. chemistrysteps.com
Optimization of Synthetic Reaction Conditions and Process Development
The efficient and selective synthesis of this compound hinges on the careful optimization of various reaction parameters. Process development focuses on maximizing yield and purity while minimizing reaction times and costs. This involves a systematic study of catalysts, solvents, temperature, and pressure, as well as the application of modern synthesis techniques.
Catalyst Development and Screening for Specific Transformations
Catalysis is central to many modern methods for synthesizing aryl nitriles. The choice of catalyst can dramatically influence the reaction's efficiency, selectivity, and applicability to a range of starting materials. For transformations leading to compounds like this compound, transition-metal catalysts are frequently employed.
Common catalytic systems for cyanation reactions include those based on palladium, nickel, copper, and iron.
Palladium-catalyzed cyanation is a well-established method for converting aryl halides (bromides or chlorides) to aryl nitriles. organic-chemistry.org Various palladium sources and ligands are screened to find the optimal combination for a specific substrate, aiming for high yields under practicable conditions. organic-chemistry.org
Nickel-catalyzed reactions offer a cost-effective alternative to palladium. Nickel catalysts have proven effective for the cyanation of aryl chlorides and for the reductive coupling of aryl (pseudo)halides with non-toxic cyanide sources. organic-chemistry.org
Copper-catalyzed reactions are also widely used, particularly in variations of the Rosenmund-von Braun reaction. Modern methods utilize catalytic amounts of copper, often in apolar solvents, which simplifies product purification. organic-chemistry.org
Iron-catalyzed systems represent an even more economical and environmentally benign option. Iron catalysts can promote the conversion of carboxylic acids to nitriles, offering a pathway that avoids the use of aryl halides. organic-chemistry.org
The table below illustrates representative catalytic systems used in the synthesis of arylacetonitriles.
| Catalyst System | Substrate Type | Cyanide Source | Key Features |
| Pd/CM-phos | Aryl chlorides | - | Effective for less reactive aryl chlorides at moderate temperatures (70°C). organic-chemistry.org |
| Ni/ligand | Aryl (pseudo)halides | 2-methyl-2-phenyl malononitrile (MPMN) | Uses a bench-stable, carbon-bound electrophilic CN reagent that does not release free cyanide. organic-chemistry.org |
| Copper (catalytic) | Aryl bromides | - | Domino halogen exchange-cyanation; simplifies purification compared to traditional methods. organic-chemistry.org |
| InBr₃ | Benzylic alcohols | Trimethylsilyl cyanide (TMSCN) | Direct cyanation of alcohols with low catalyst loading and short reaction times. organic-chemistry.org |
| Iron catalyst | Carboxylic acids | N-cyano-N-aryl-arylsulfonamide | Enables conversion of readily available carboxylic acids and tolerates various functional groups. organic-chemistry.org |
Solvent Effects and Reaction Media Influence on Yield and Selectivity
The choice of solvent or reaction medium is a critical parameter that can profoundly impact the outcome of a synthesis. Solvents can influence reaction rates, equilibrium positions, and the stability of reactants, intermediates, and transition states. In the synthesis of nitriles, solvent properties such as polarity, hydrogen-bonding capability, and coordinating ability are key considerations. acs.orgacs.org
For instance, in nitrile anion alkylations, the nature of the solvent can dictate the stereochemical outcome of cyclization reactions, suggesting that the solvent influences the geometry of the nitrile anion transition state. acs.org In the synthesis of vanillonitrile from vanillin, ethanol was identified as the optimal solvent because its balanced polarity and ability to form noncovalent interactions stabilized the reaction intermediates, leading to higher selectivity. acs.org
The effect of different solvents on the yield of nitrile synthesis is often systematically investigated during process optimization. Aprotic polar solvents like Dimethylformamide (DMF), Dimethoxyethane (DME), and Tetrahydrofuran (THF) are commonly used. nih.gov The selection depends on the specific reaction mechanism and the nature of the reagents involved.
Temperature and Pressure Optimization
Temperature and pressure are fundamental thermodynamic variables that are optimized to control reaction kinetics and improve yields. For many nitrile syntheses, temperature is a crucial factor. For example, in the condensation of nitriles to form β-enaminonitriles and 4-aminopyrimidines, the reaction temperature was systematically varied from 60–140 °C to find the optimal condition, which was determined to be 120 °C for maximum efficiency. nih.gov Higher temperatures are often required for less reactive substrates, such as the condensation of aliphatic nitriles, which possess less electrophilic cyano groups compared to aromatic nitriles. nih.gov
While many syntheses are conducted at atmospheric pressure, high-pressure, high-temperature (HP/HT) conditions can be essential for certain transformations, particularly in materials science for the synthesis of inorganic nitrides like boron nitride or phosphorus nitride. nih.govwikipedia.org In organic synthesis, elevated pressure is less common but can be used to influence reaction rates and equilibria in specific cases. The optimization process involves finding a balance where the reaction proceeds at a reasonable rate without causing decomposition of reactants or products.
Microwave-Assisted Synthesis Techniques
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reactions. organic-chemistry.orgrsc.org Unlike conventional heating, which transfers energy via conduction and convection, microwave irradiation directly heats the reaction mixture through dielectric heating, leading to rapid and uniform temperature increases. organic-chemistry.org This technique often results in dramatically reduced reaction times, improved yields, and higher product purity.
The conversion of aldehydes and aryl halides into nitriles are common transformations that benefit from microwave assistance.
Aromatic aldehydes can be converted into their respective nitriles using hydroxylamine hydrochloride under solvent-free microwave irradiation, offering a rapid and efficient method. mdpi.com
Palladium-catalyzed cyanation of aryl bromides under microwave irradiation can produce aryl nitriles in very high yields within minutes, a significant improvement over traditional thermal methods that can take hours. organic-chemistry.org
One-pot syntheses, such as the direct conversion of aryl halides to aryl tetrazoles (via a nitrile intermediate), are also facilitated by the rapid, sequential heating enabled by microwaves. organic-chemistry.org
The table below compares conventional and microwave-assisted methods for a representative nitrile synthesis.
| Reaction | Heating Method | Reaction Time | Yield | Reference |
| Aryl Bromide Cyanation | Conventional | 2-24 hours | Variable | organic-chemistry.org |
| Aryl Bromide Cyanation | Microwave | 2-10 minutes | >95% | organic-chemistry.org |
| Aldehyde to Nitrile | Conventional | Long reaction times | Good | mdpi.com |
| Aldehyde to Nitrile | Microwave | 5-15 minutes | Good to Excellent | organic-chemistry.orgmdpi.com |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jetir.orgnih.gov The application of these principles to the synthesis of this compound involves developing more sustainable and environmentally benign methodologies.
Key green chemistry strategies applicable to nitrile synthesis include:
Use of Greener Solvents: This involves replacing hazardous solvents like chlorinated hydrocarbons with more environmentally friendly alternatives such as water, ethanol, or deep eutectic solvents. nih.gov Some reactions can even be performed under solvent-free conditions, which minimizes waste generation. mdpi.com
Cyanide-Free Reagents: Traditional cyanation methods often use highly toxic reagents like sodium cyanide or hydrogen cyanide. Green approaches focus on developing alternative, safer cyanide sources or entirely different synthetic routes that avoid toxic cyanating agents. mdpi.comacs.org For example, a method for synthesizing arylacetonitriles from gem-difluoroalkenes uses aqueous ammonia as the nitrogen source for the cyano group, completely avoiding toxic metal catalysts and cyanide reagents. acs.org
Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. Aldoxime dehydratases, for example, can catalyze the dehydration of aldoximes to nitriles under mild conditions of temperature and pressure, often in aqueous media. mdpi.com
Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Catalyst-assisted reactions are a cornerstone of this principle, as they allow for transformations with high efficiency and selectivity, reducing byproduct formation. jetir.org
Development of Metal-Free Synthetic Routes
Traditional methods for the α-alkylation of arylacetonitriles, a key step in the synthesis of this compound, often rely on the use of metal-based catalysts. While effective, these methods can suffer from drawbacks such as metal contamination of the final product and the environmental burden associated with metal waste. Consequently, there is a growing interest in the development of metal-free synthetic alternatives.
One promising approach involves the use of strong organic bases to facilitate the alkylation of (3-chlorophenyl)acetonitrile. Research into the base-promoted α-alkylation of arylacetonitriles with alcohols has shown that a variety of arylacetonitriles can be successfully alkylated without the need for transition metal complexes researchgate.net. This methodology, when applied to the synthesis of this compound, would involve the deprotonation of (3-chlorophenyl)acetonitrile using a potent, non-metallic base, followed by reaction with a suitable ethylating agent.
Another avenue for metal-free synthesis involves visible-light-mediated reactions. Recent studies have demonstrated the synthesis of benzyl chlorides and α-chloro alkyl arenes from substituted toluenes using visible light and a chlorinating agent, without the need for metal catalysts or radical initiators mdpi.com. This approach could potentially be adapted for the synthesis of precursors to this compound.
Organocatalysis also presents a powerful tool for metal-free carbon-carbon bond formation. While specific organocatalytic routes to this compound are not extensively documented, the principles of asymmetric organocatalysis using bio-based solvents have been explored for a variety of reactions, suggesting potential for future development in this area mdpi.com.
Table 1: Comparison of Metal-Free Synthetic Approaches for Arylacetonitrile Alkylation
| Synthetic Approach | Key Features | Potential Advantages | Potential Challenges |
| Base-Promoted Alkylation | Utilizes strong, non-metallic bases (e.g., KOtBu) to deprotonate the arylacetonitrile. | Avoids transition metal contamination; often uses readily available reagents. | May require stoichiometric amounts of base; potential for side reactions. |
| Visible-Light-Mediated Synthesis | Employs visible light to initiate reactions, often with a photosensitizer. | Metal-free; mild reaction conditions. | Substrate scope may be limited; optimization of light source and photosensitizer is crucial. |
| Organocatalysis | Uses small organic molecules as catalysts. | Metal-free; potential for high enantioselectivity. | Catalyst loading and efficiency can be a concern; may require specific solvent systems. |
Utilization of Sustainable and Recyclable Catalysts
Heterogeneous Nanocatalysts: The use of non-noble metal oxides-based nanocatalysts represents a significant advancement in sustainable nitrile synthesis nih.gov. These catalysts, which can be nitrogen-doped and supported on materials like graphene, offer high stability and durability, allowing for their recovery and reuse over multiple reaction cycles. For the synthesis of this compound, such a catalyst could be employed in the aerobic oxidation of the corresponding alcohol precursor in the presence of aqueous ammonia nih.gov.
Phase-Transfer Catalysis (PTC): PTC is a well-established and environmentally friendly methodology for reactions involving immiscible phases crdeepjournal.orgresearchgate.net. In the context of synthesizing this compound, a phase-transfer catalyst, such as a quaternary ammonium salt, can facilitate the transfer of the cyanide or the alkylating agent between an aqueous and an organic phase. This technique often leads to increased yields, reduced reaction times, and the elimination of hazardous or expensive reagents and solvents crdeepjournal.orgresearchgate.net. The catalyst can often be recovered from the aqueous phase and reused. The synthesis of Verapamil, a structurally related pharmaceutical, utilizes phase-transfer catalysis for key alkylation steps, highlighting the industrial applicability of this method google.comgoogle.com.
Biocatalysis: Enzymes offer a highly selective and sustainable alternative to traditional chemical catalysts. While direct biocatalytic routes to this compound are still emerging, research on the biocatalytic synthesis of nitriles is a rapidly developing field nih.govnih.gov. For instance, hydroxynitrile lyases can catalyze the enantioselective production of cyanohydrins, which are valuable precursors for more complex nitriles nih.gov. The use of whole-cell biocatalysts is another promising strategy, as it can simplify the process and reduce the need for enzyme purification.
Table 2: Performance of Sustainable and Recyclable Catalysts in Nitrile Synthesis
| Catalyst Type | Example | Key Advantages | Recyclability |
| Heterogeneous Nanocatalysts | Nitrogen-doped graphene-layered non-noble metal oxides nih.gov | High stability and durability, use of molecular oxygen as an oxidant. | Yes, can be recovered and reused multiple times. |
| Phase-Transfer Catalysts | Tetrabutylammonium bromide (TBAB) google.comgoogle.com | Increased reaction rates, high yields, mild reaction conditions, can often be recycled. | Yes, typically recovered from the aqueous phase. |
| Biocatalysts | Hydroxynitrile Lyase nih.gov | High enantioselectivity, mild reaction conditions (aqueous media, ambient temperature). | Can be immobilized for reuse, but stability can be a limitation. |
Eco-Friendly Solvent Selection
The choice of solvent is a critical factor in the environmental impact of a chemical synthesis. Traditional volatile organic compounds (VOCs) are often toxic and contribute to air pollution. Green chemistry encourages the use of safer, more sustainable alternatives.
Bio-based Solvents: A growing number of solvents are being derived from renewable resources such as corn, sugarcane, and forestry waste. Examples of such "green" solvents include ethanol, ethyl acetate, and 2-methyltetrahydrofuran (2-MeTHF) reddit.com. These solvents are often biodegradable and have a lower toxicity profile compared to their petrochemical counterparts. In the context of α-alkylation of arylacetonitriles, the use of a bio-based solvent like p-cymene has been explored, although in some cases, traditional solvents like toluene may still offer better performance acs.org.
Solvent-Free and Aqueous Systems: The most environmentally friendly solvent is often no solvent at all. Solvent-free, or "neat," reaction conditions can significantly reduce waste and simplify product purification. Where a solvent is necessary, water is an excellent green choice due to its non-toxicity, non-flammability, and abundance. The use of aqueous ammonia in conjunction with recyclable nanocatalysts for nitrile synthesis is a prime example of a water-based green synthetic route nih.gov. Phase-transfer catalysis also frequently employs water as one of the phases, further enhancing the green credentials of this methodology google.comgoogle.com.
Supercritical Fluids: Supercritical carbon dioxide (scCO2) is another attractive green solvent alternative. It is non-toxic, non-flammable, and can be easily removed from the reaction mixture by depressurization. While its application in nitrile synthesis is still being explored, its use in other areas of organic synthesis demonstrates its potential as a sustainable reaction medium.
Table 3: Properties of Eco-Friendly Solvents for Chemical Synthesis
| Solvent Type | Examples | Key Environmental Benefits | Potential Limitations |
| Bio-based Solvents | Ethanol, Ethyl Acetate, 2-MeTHF, p-Cymene reddit.com | Derived from renewable resources, often biodegradable, lower toxicity. | Performance may not always match traditional solvents; production costs can be higher. |
| Aqueous Systems | Water nih.gov | Non-toxic, non-flammable, abundant, and inexpensive. | Poor solubility of many organic compounds; can lead to hydrolysis of sensitive functional groups. |
| Solvent-Free Systems | Neat reactions | Eliminates solvent waste, simplifies purification. | May not be suitable for all reaction types; can lead to issues with heat transfer and mixing. |
| Supercritical Fluids | Supercritical CO2 | Non-toxic, non-flammable, easily removed and recycled. | Requires high-pressure equipment; limited solvating power for some polar compounds. |
Reaction Mechanisms and Reactivity Studies of 2 3 Chlorophenyl 2 Methylbutanenitrile
Mechanistic Investigations of Nitrile Group Transformations
The nitrile group (C≡N) is a versatile functional group capable of undergoing a variety of transformations. Its reactivity is characterized by the electrophilic nature of the carbon atom and the nucleophilicity of the nitrogen atom, as well as the ability of the triple bond to participate in addition and cycloaddition reactions.
Nucleophilic Addition Reactions to the Nitrile Triple Bond
The carbon atom of the nitrile group in 2-(3-Chlorophenyl)-2-methylbutanenitrile is electrophilic due to the electron-withdrawing effect of the nitrogen atom. This makes it susceptible to attack by nucleophiles. The general mechanism involves the addition of a nucleophile to the carbon-nitrogen triple bond, forming an intermediate imine anion, which can then be protonated or undergo further reaction.
Strong nucleophiles, such as Grignard reagents (RMgX) or organolithium compounds (RLi), can add to the nitrile to form ketones after hydrolysis of the intermediate imine. For instance, the reaction with a Grignard reagent would proceed as follows:
Nucleophilic Attack: The Grignard reagent attacks the electrophilic carbon of the nitrile group.
Formation of Imine Salt: This results in the formation of a magnesium salt of an imine.
Hydrolysis: Subsequent acidic workup hydrolyzes the imine to a ketone.
| Nucleophile (Nu) | Intermediate | Final Product (after hydrolysis) |
| Grignard Reagent (R-MgX) | Imine-magnesium salt | Ketone (R-C(O)-C(CH₃)(C₂H₅)(3-ClC₆H₄)) |
| Organolithium (R-Li) | Imine-lithium salt | Ketone (R-C(O)-C(CH₃)(C₂H₅)(3-ClC₆H₄)) |
| Hydride (e.g., from LiAlH₄) | Imine-aluminum complex | Primary Amine (-CH₂NH₂) |
Reduction of the nitrile group with strong reducing agents like lithium aluminum hydride (LiAlH₄) also proceeds via nucleophilic addition of a hydride ion, ultimately leading to the formation of a primary amine, 2-(3-Chlorophenyl)-2-methylbutan-1-amine.
Cyclization Reactions Involving the Nitrile Moiety
The nitrile group can participate in intramolecular cyclization reactions if a suitable nucleophile is present elsewhere in the molecule or in a reactant that subsequently becomes part of the molecule. While there are no specific studies on the cyclization of this compound itself, analogous reactions are well-documented. For instance, if a derivative of this compound were synthesized with a nucleophilic group at an appropriate position on the butyl chain, intramolecular cyclization could be induced.
The high reactivity of nitriles towards certain nucleophiles, such as thiols, can lead to the formation of heterocyclic compounds under specific conditions.
[3+2] Cycloaddition Reactions (e.g., with Azides for Tetrazole Formation)
The [3+2] cycloaddition reaction of a nitrile with an azide is a common method for the synthesis of tetrazoles, which are important heterocyclic compounds in medicinal chemistry. In this reaction, the nitrile acts as a dipolarophile and the azide as a 1,3-dipole.
The reaction of this compound with an azide, such as sodium azide (NaN₃), in the presence of a Lewis acid or a proton source, is expected to yield a 5-substituted tetrazole. The mechanism involves the concerted addition of the azide to the carbon-nitrogen triple bond.
| Reactant | Product | Reaction Conditions |
| Sodium Azide (NaN₃) | 5-(1-(3-chlorophenyl)-1-methylpropyl)-1H-tetrazole | Lewis acid (e.g., ZnCl₂) or protic acid (e.g., NH₄Cl), high temperature |
| Organic Azides (R-N₃) | 1,5-disubstituted tetrazole | Typically requires a catalyst (e.g., copper or ruthenium complexes) |
Hydrolysis and Other Functional Group Interconversions
The hydrolysis of nitriles is a fundamental transformation that can lead to either amides or carboxylic acids, depending on the reaction conditions.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile is protonated, which increases the electrophilicity of the carbon atom. Subsequent attack by water leads to the formation of an imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide under the acidic conditions yields a carboxylic acid and an ammonium (B1175870) salt.
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the nitrile carbon. The resulting intermediate is protonated by water to give an imidic acid, which then tautomerizes to an amide. The amide can be further hydrolyzed under basic conditions to a carboxylate salt and ammonia. Acidification of the carboxylate salt produces the carboxylic acid.
| Conditions | Intermediate Product | Final Product |
| Acidic (e.g., H₂SO₄, H₂O, heat) | 2-(3-Chlorophenyl)-2-methylbutanamide | 2-(3-Chlorophenyl)-2-methylbutanoic acid |
| Basic (e.g., NaOH, H₂O, heat), then acid workup | 2-(3-Chlorophenyl)-2-methylbutanamide | 2-(3-Chlorophenyl)-2-methylbutanoic acid |
Reactivity of the 3-Chlorophenyl Moiety
The 3-chlorophenyl group in this compound is an aromatic ring that can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are influenced by the substituents already present on the ring.
Electrophilic Aromatic Substitution Pathways
In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The chlorine atom and the 2-methylbutanenitrile substituent both influence the position of the incoming electrophile.
Directing Effects of Substituents:
Chlorine: The chlorine atom is an ortho-, para-directing group due to the ability of its lone pairs to donate electron density to the ring through resonance, which stabilizes the arenium ion intermediate in ortho and para attacks. However, due to its electronegativity, chlorine is also a deactivating group, meaning it makes the ring less reactive towards electrophiles compared to benzene.
Alkyl Group (the rest of the molecule): The 2-methylbutanenitrile group attached to the ring is an alkyl group. Alkyl groups are generally ortho-, para-directing and weakly activating due to hyperconjugation and inductive effects.
The combined effect of these two groups will determine the regiochemical outcome of EAS reactions. The incoming electrophile will preferentially substitute at the positions that are ortho or para to the directing groups and least sterically hindered. The positions ortho and para to the chlorine atom are C2, C4, and C6. The positions ortho and para to the alkyl substituent are C2 and C4. Therefore, substitution is most likely to occur at the C2, C4, and C6 positions. Steric hindrance from the bulky 2-methylbutanenitrile group might disfavor substitution at the C2 position.
| Electrophilic Aromatic Substitution Reaction | Electrophile (E⁺) | Expected Major Products |
| Nitration (HNO₃, H₂SO₄) | NO₂⁺ | 1-Chloro-2-nitro-5-(1-cyano-1-methylpropyl)benzene and 1-Chloro-4-nitro-5-(1-cyano-1-methylpropyl)benzene |
| Halogenation (e.g., Br₂, FeBr₃) | Br⁺ | 1-Bromo-3-chloro-5-(1-cyano-1-methylpropyl)benzene and 2-Bromo-1-chloro-4-(1-cyano-1-methylpropyl)benzene |
| Friedel-Crafts Alkylation (R-Cl, AlCl₃) | R⁺ | Products of substitution at C4 and C6 positions relative to the chlorine |
| Friedel-Crafts Acylation (R-COCl, AlCl₃) | R-CO⁺ | Products of substitution at C4 and C6 positions relative to the chlorine |
It is important to note that the deactivating nature of the chlorine atom will likely require forcing conditions for these reactions to proceed at a reasonable rate.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic substitution at aliphatic carbons, this reaction is uncommon for simple aryl halides like this compound under standard conditions. youtube.comyoutube.com The benzene ring's electron-rich nature repels incoming nucleophiles, making direct substitution difficult.
For SNAr to proceed via the common addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (in this case, chlorine). youtube.comnih.govyoutube.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile attacks the carbon bearing the leaving group. youtube.comnih.gov
In the case of this compound, the chlorine atom is at the meta position relative to the 2-cyano-2-butyl substituent. The cyano group (-CN) and the alkyl group are not sufficiently electron-withdrawing to activate the ring towards traditional SNAr reactions. Therefore, reactions with common nucleophiles like hydroxides or alkoxides are not expected to occur under typical laboratory conditions. youtube.comnih.gov
Under extreme conditions of high temperature and pressure, or with the use of very strong bases like sodium amide (NaNH₂), a different mechanism, the elimination-addition (benzyne) mechanism, can occur. youtube.comyoutube.com This pathway involves the formation of a highly reactive benzyne intermediate, which is then attacked by the nucleophile. youtube.com
Table 1: Predicted Reactivity in Nucleophilic Aromatic Substitution
| Nucleophile/Conditions | Predicted Mechanism | Predicted Outcome |
|---|---|---|
| NaOH, 350 °C, high pressure | Elimination-Addition (Benzyne) | Substitution of -Cl with -OH |
| NaNH₂, NH₃ (l) | Elimination-Addition (Benzyne) | Substitution of -Cl with -NH₂ |
| NaOCH₃, moderate temp. | No Reaction | Starting material recovered |
Transition Metal-Catalyzed Cross-Coupling Reactions at the Aryl Halide
The chlorine atom on the phenyl ring of this compound serves as a suitable handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govcore.ac.uk The general mechanism for these processes involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov
Common Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction would involve coupling the aryl chloride with an organoboron compound, typically a boronic acid (Ar'-B(OH)₂), in the presence of a palladium catalyst and a base. This would form a new carbon-carbon bond, linking the 3-position of the phenyl ring to the Ar' group of the boronic acid.
Heck Coupling: This reaction would couple the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.
Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base, resulting in the formation of a disubstituted alkyne.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction would couple the aryl chloride with an amine (R₂NH) to form a new carbon-nitrogen bond, yielding an arylamine derivative.
Hiyama Coupling: This involves the coupling of the aryl chloride with an organosilicon compound in the presence of a palladium catalyst and a fluoride source. mdpi.com
The success and efficiency of these reactions depend heavily on the choice of catalyst (specifically the ligand coordinated to the metal), the base, and the reaction conditions. Modern catalysts with bulky, electron-rich phosphine ligands are often effective for coupling less reactive aryl chlorides. nih.govresearchgate.net
Table 2: Potential Transition Metal-Catalyzed Cross-Coupling Products
| Coupling Partner | Reaction Name | Catalyst System (Example) | Product Type |
|---|---|---|---|
| Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | Biphenyl derivative |
| Styrene | Heck | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Stilbene derivative |
| Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Diphenylacetylene derivative |
| Morpholine | Buchwald-Hartwig | Pd₂(dba)₃, BINAP, NaOtBu | N-Aryl morpholine derivative |
Reactivity at the Branched Butane Chain and Associated Stereocenters
The branched butane chain of the molecule features a quaternary carbon atom bonded to the chlorophenyl ring, a nitrile group, a methyl group, and an ethyl group. This sterically hindered center significantly influences the reactivity of the adjacent atoms.
Substitution Reactions (e.g., SN1, SN2 Pathways)
Nucleophilic substitution reactions (SN1 and SN2) typically occur at an sp³-hybridized carbon atom bonded to a leaving group. organic-chemistry.org In this compound, the quaternary carbon (the stereocenter) has no leaving group attached. The hydrogens on the adjacent methyl and ethyl groups are not susceptible to direct substitution via these pathways.
SN2 Reactions: The SN2 mechanism involves a backside attack by a nucleophile. masterorganicchemistry.comyoutube.com This pathway is highly sensitive to steric hindrance. masterorganicchemistry.commasterorganicchemistry.com The quaternary carbon itself cannot undergo SN2 reaction as it lacks a leaving group and is sterically inaccessible. The primary and secondary carbons of the ethyl and methyl groups also lack suitable leaving groups for a typical SN2 reaction.
SN1 Reactions: The SN1 mechanism proceeds through a carbocation intermediate. youtube.commasterorganicchemistry.com For a reaction to occur on the butane chain, a leaving group would need to be present on one of the carbons. If a derivative were synthesized where, for example, a hydroxyl group on the ethyl chain was converted to a good leaving group (like a tosylate), an SN1 reaction could be possible at that position. However, the formation of a primary carbocation would be highly unfavorable. masterorganicchemistry.com
Therefore, the parent compound this compound is predicted to be unreactive towards SN1 and SN2 reactions on its butane chain under standard conditions.
Elimination Reactions (e.g., E1, E2, E1cb Mechanisms)
Elimination reactions, which form double bonds, generally require a leaving group on one carbon and a proton on an adjacent carbon. As the parent molecule lacks a suitable leaving group on the butane chain, it will not undergo elimination reactions.
However, if a derivative were prepared with a leaving group on the ethyl portion (at the C3 position of the butane chain), elimination could theoretically occur to form an alkene. The regiochemical and stereochemical outcomes would depend on the specific mechanism:
E2 Mechanism: This bimolecular, one-step mechanism requires a strong base and an anti-periplanar arrangement of the proton and the leaving group. pearson.com Given the free rotation around the C-C bonds, achieving this conformation would be possible.
E1 Mechanism: This unimolecular, two-step mechanism involves the formation of a carbocation intermediate and is favored by weak bases and polar protic solvents. It would compete with the SN1 reaction at the same center.
E1cb Mechanism: This mechanism occurs when the proton being removed is particularly acidic, and the leaving group is poor. It proceeds through a carbanion intermediate. This is less likely for a simple alkyl halide derivative unless activating groups are present.
Rearrangement Reactions
Rearrangement reactions often occur in concert with other reactions, particularly those involving carbocation intermediates, such as the SN1 and E1 pathways. msu.eduscribd.com The driving force is typically the formation of a more stable carbocation. wiley-vch.de For instance, if a carbocation were generated on the ethyl group of a derivative, a hydride or methyl shift could potentially occur, although in this specific structure, such a shift would not lead to a more stable carbocation.
Other types of rearrangements, like the Baeyer–Villiger oxidation or Beckmann rearrangement, are specific to molecules containing ketones or oximes, respectively, and are not applicable to the parent nitrile compound. wiley-vch.de
Kinetic and Thermodynamic Aspects Governing Reaction Pathways
In the context of the alkylation of arylacetonitriles, such as the formation of this compound from 2-(3-Chlorophenyl)acetonitrile, the reaction proceeds through the formation of a carbanion at the benzylic position, followed by nucleophilic attack on an alkylating agent. The kinetic and thermodynamic aspects of this process dictate the distribution of mono- and di-alkylated products.
The following table, derived from a kinetic investigation of the methylation of phenylacetonitrile, illustrates the relative rates of the key reaction steps. Although these values are for a model system, they provide a strong basis for understanding the kinetic landscape for the formation of similar compounds like this compound.
| Reaction Step | Reactant | Product | Relative Rate Constant (at 140 °C) | Implication |
| Methoxycarbonylation | Phenylacetonitrile | 2-Methoxycarbonylphenylacetonitrile | Slower than methylation | This initial activation step is not the rate-determining step in product formation. |
| Methylation | 2-Methoxycarbonylphenylacetonitrile | 2-Methyl-2-methoxycarbonylphenylacetonitrile | Fastest step | The high rate of this step ensures the rapid formation of the methylated intermediate. |
| Demethoxycarbonylation | 2-Methyl-2-methoxycarbonylphenylacetonitrile | 2-Phenylpropionitrile | Slower than methylation | The relative slowness of this step, compared to methylation, prevents the accumulation of the methoxycarbonyl intermediate and funnels the reaction towards the final product. |
| Competing Methylation of Product | 2-Phenylpropionitrile | 2-Methyl-2-phenylpropionitrile (di-methylated) | Significantly slower than the primary methylation | This difference in rates is key to achieving high selectivity for the mono-methylated product. |
This table is illustrative and based on the qualitative findings of a mechanistic investigation into the mono-C-methylation of arylacetonitriles.
The thermodynamic aspect of these reaction pathways relates to the relative stability of the starting materials, intermediates, and final products. In general, the formation of a C-C bond is a thermodynamically favorable process. The stability of the benzylic carbanion intermediate is enhanced by the electron-withdrawing nature of the nitrile group and the phenyl ring. The presence of a chlorine atom on the phenyl ring in the meta position, as in this compound, will have a modest electron-withdrawing inductive effect, which can influence the stability of the carbanion intermediate and, consequently, the thermodynamics of the reaction.
Under conditions where the reaction is reversible, the product distribution will be governed by thermodynamic control, favoring the most stable product. However, in many alkylation reactions of this type, the conditions are such that the reaction is under kinetic control. This means the product that is formed fastest will be the major product, even if it is not the most thermodynamically stable. The high selectivity observed in the mono-methylation of arylacetonitriles with dimethyl carbonate is a classic example of kinetic control, where the rate of the desired methylation step far exceeds the rates of competing and subsequent reactions.
Derivatization Strategies and Analytical Methodologies for 2 3 Chlorophenyl 2 Methylbutanenitrile
Derivatization for Enhanced Analytical Performance and Detection Sensitivity
Derivatization is a key strategy in analytical chemistry to improve the volatility, thermal stability, and detectability of analytes for chromatographic analysis, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). libretexts.orgsigmaaldrich.com For 2-(3-Chlorophenyl)-2-methylbutanenitrile, derivatization can target either the nitrile group or the chlorophenyl moiety to enhance analytical performance.
Strategies for Nitrile Group Derivatization (e.g., to amides, carboxylic acids, amines)
The nitrile group of this compound is a primary target for derivatization to improve its chromatographic properties and detector response. Common strategies involve hydrolysis to amides or carboxylic acids, or reduction to amines.
Hydrolysis to Amides and Carboxylic Acids: Controlled hydrolysis can convert the nitrile to the corresponding amide, 2-(3-chlorophenyl)-2-methylbutanamide. This transformation can be achieved under mild acidic or basic conditions. researchgate.net Further hydrolysis under more vigorous conditions yields the carboxylic acid, 2-(3-chlorophenyl)-2-methylbutanoic acid. The introduction of the amide or carboxylic acid functional group can improve the polarity of the molecule, which may be advantageous for certain HPLC separation modes. For GC analysis, these derivatives often require a subsequent derivatization step, such as esterification of the carboxylic acid, to increase volatility. libretexts.org
Reduction to Amines: The nitrile group can be reduced to a primary amine, yielding [1-(3-chlorophenyl)-1-methylpropyl]methanamine. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). jfda-online.com The resulting primary amine is often more amenable to derivatization for both GC and HPLC analysis than the original nitrile. For instance, primary amines can be readily derivatized with a variety of reagents to introduce fluorophores for highly sensitive fluorescence detection in HPLC or to create more volatile and thermally stable derivatives for GC. researchgate.net
Table 1: Potential Derivatization Reactions for the Nitrile Group
| Derivative | Reaction | Potential Analytical Advantages |
| Amide | Controlled Hydrolysis | Increased polarity for HPLC |
| Carboxylic Acid | Complete Hydrolysis | Increased polarity; allows for further derivatization (e.g., esterification) |
| Primary Amine | Reduction | Highly reactive for various derivatization reagents, enabling sensitive detection |
Derivatization of the Chlorophenyl Moiety
The chlorophenyl group of this compound is generally less reactive than the nitrile group. However, derivatization of this moiety can be explored, particularly to enhance detection. Aryl halides can undergo specific reactions that could be adapted for analytical derivatization. For instance, nucleophilic aromatic substitution reactions can be employed under specific conditions to introduce a chromophore or fluorophore, although this is often challenging with a deactivated ring. Another approach could involve palladium-catalyzed cross-coupling reactions, though these are more common in synthesis than in routine analytical derivatization due to complexity. A more direct approach for enhancing detectability without altering the chlorophenyl ring itself is to utilize detectors that are sensitive to halogenated compounds, such as an electron capture detector (ECD) in gas chromatography. For HPLC, derivatization of another part of the molecule is typically the more practical approach to improve detection. nih.gov
Reagents and Protocols for Chromatographic Derivatization
The choice of derivatizing reagent and protocol depends on the analytical technique (GC or HPLC) and the desired outcome (e.g., increased volatility, enhanced detection).
For Gas Chromatography (GC): Derivatization for GC analysis primarily aims to increase the volatility and thermal stability of the analyte. sigmaaldrich.com
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com If the nitrile is hydrolyzed to a carboxylic acid, the resulting hydroxyl group can be silylated to form a TMS ester, which is more volatile and suitable for GC analysis.
Acylation: This involves the introduction of an acyl group. Reagents like trifluoroacetic anhydride (B1165640) (TFAA) can react with the primary amine derivative to form a stable and volatile amide. The fluorine atoms in the derivative also significantly enhance the response of an electron capture detector (ECD). jfda-online.com
Alkylation: This is often used to form esters from carboxylic acids. For example, the carboxylic acid derivative can be reacted with an alcohol in the presence of an acid catalyst to form a more volatile ester. libretexts.org
For High-Performance Liquid Chromatography (HPLC): Derivatization for HPLC is primarily aimed at enhancing the detectability of the analyte, especially for UV-Vis or fluorescence detectors. researchgate.net
UV-Vis Detection Enhancement: For the primary amine derivative, reagents containing aromatic moieties can be used to increase UV absorptivity. Examples include benzoyl chloride and 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB). researchgate.net
Fluorescence Detection: To achieve high sensitivity, the primary amine derivative can be labeled with a fluorescent tag. Common reagents include dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) and o-phthalaldehyde (B127526) (OPA). nih.gov These reagents react with primary amines to form highly fluorescent products.
Table 2: Common Derivatization Reagents for Chromatography
| Technique | Reagent Class | Example Reagent | Target Functional Group |
| GC | Silylation | BSTFA | Carboxylic acid (from hydrolysis) |
| GC | Acylation | TFAA | Primary amine (from reduction) |
| HPLC | UV-Vis Tagging | Benzoyl Chloride | Primary amine (from reduction) |
| HPLC | Fluorescence Tagging | Dansyl Chloride | Primary amine (from reduction) |
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the chlorophenyl ring, typically in the range of 7.0-7.5 ppm. The methyl and ethyl protons will appear in the upfield region. The two methyl groups at the chiral center may be diastereotopic and thus exhibit slightly different chemical shifts.
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the nitrile carbon (around 120 ppm), the aromatic carbons (125-140 ppm), and the aliphatic carbons. The carbon attached to the chlorine atom will have a chemical shift influenced by the halogen's electronegativity.
2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial to definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Aromatic CH | 7.0 - 7.5 | 125 - 135 |
| Aromatic C-Cl | - | 130 - 140 |
| Aromatic C-C | - | 135 - 145 |
| Quaternary C | - | 40 - 50 |
| CH₂ | 1.8 - 2.2 | 30 - 40 |
| CH₃ (ethyl) | 0.8 - 1.2 | 10 - 15 |
| CH₃ (geminal) | 1.5 - 1.8 | 20 - 30 |
| CN | - | 120 - 125 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.
Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band is expected in the region of 2260-2240 cm⁻¹. This is a highly characteristic peak for the nitrile functional group.
Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic ring.
Aliphatic C-H Stretch: Strong absorption bands below 3000 cm⁻¹, typically in the range of 2950-2850 cm⁻¹, are due to the C-H stretching vibrations of the methyl and ethyl groups.
Aromatic C=C Bending: Several bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.
C-Cl Stretch: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2260 - 2240 | Medium, Sharp |
| Aromatic C-H | > 3000 | Medium to Weak |
| Aliphatic C-H | 2950 - 2850 | Strong |
| Aromatic C=C | 1600 - 1450 | Medium to Weak |
| C-Cl | 800 - 600 | Medium to Strong |
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (LC-MS/MS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation and confirmation of compounds such as this compound. Unlike unit-resolution mass spectrometry, HRMS provides the exact mass of the parent ion and its fragments with high precision (typically to four or more decimal places). This accuracy allows for the determination of the elemental composition of an ion, which is crucial for confirming the identity of the target compound and distinguishing it from isobaric interferences.
When coupled with Liquid Chromatography (LC-MS/MS), this technique becomes a powerful platform for both qualitative and quantitative analysis. In a typical LC-MS/MS experiment, the this compound is first separated from any impurities or matrix components via HPLC and then introduced into the mass spectrometer. The parent ion (or molecular ion, M⁺˙) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions.
For this compound (C₁₁H₁₂ClN), the protonated molecule [M+H]⁺ would be observed. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with a second peak at M+2 that is approximately one-third the intensity of the primary peak.
The fragmentation pattern in tandem mass spectrometry provides a structural fingerprint of the molecule. Key fragmentation pathways for the [M+H]⁺ ion of this compound would likely involve:
Loss of the nitrile group: A cleavage resulting in the loss of HCN (27 Da).
Alpha-cleavage: The breaking of the C-C bonds adjacent to the quaternary carbon, leading to the loss of ethyl (•C₂H₅) or methyl (•CH₃) radicals.
Formation of a chlorotropylium ion: Rearrangement and fragmentation leading to characteristic ions of the substituted chlorophenyl ring.
The high-resolution data allows for the unambiguous identification of these fragments, confirming the connectivity and structure of the molecule.
| Fragment Description | Proposed Formula | Calculated m/z (Monoisotopic) |
|---|---|---|
| Protonated Molecular Ion | [C₁₁H₁₃ClN]⁺ | 194.0786 |
| Isotopic Peak [M+2+H]⁺ | [C₁₁H₁₃³⁷ClN]⁺ | 196.0756 |
| Loss of Ethyl Radical (•C₂H₅) | [C₉H₈ClN]⁺ | 165.0345 |
| Loss of HCN | [C₁₀H₁₂Cl]⁺ | 167.0622 |
| Chlorophenyl Cation | [C₆H₄Cl]⁺ | 111.0023 |
X-ray Diffraction Crystallography for Solid-State Structure Elucidation
X-ray Diffraction (XRD) crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. wikipedia.orgnih.gov This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical and chemical properties. wikipedia.org
The process requires a high-quality single crystal of this compound. When a beam of monochromatic X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern of spots. nih.gov The geometry and intensity of this diffraction pattern are directly related to the arrangement of atoms within the crystal lattice. By analyzing this pattern, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined. nih.gov
While a specific crystal structure for this compound is not publicly available, analysis of structurally similar small molecules containing a 3-chlorophenyl group allows for the prediction of key structural features. researchgate.netnih.govuky.edu One would expect the C-Cl bond length to be in the range of 1.73-1.75 Å and the C-C bonds within the aromatic ring to be approximately 1.38-1.40 Å. The geometry around the quaternary carbon atom would be tetrahedral. The crystal packing would likely be stabilized by weak intermolecular forces such as C-H···N or C-H···π interactions, influencing the material's melting point and solubility.
| Parameter | Expected Value/Type |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| a (Å) | 8 - 12 |
| b (Å) | 10 - 15 |
| c (Å) | 15 - 20 |
| β (°) | 90 - 105 (for Monoclinic) |
| Z (Molecules per unit cell) | 4 or 8 |
Chromatographic Separation and Purity Assessment Techniques
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and for separating and quantifying enantiomers. heraldopenaccess.us For purity analysis of this compound, a reversed-phase HPLC method is typically employed. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. The compound and its impurities are separated based on their differential partitioning between the two phases, with more polar impurities eluting earlier.
Determining the enantiomeric excess (% ee) is critical, as enantiomers can have different pharmacological activities. Since enantiomers have identical physical properties in an achiral environment, their separation requires a chiral environment. openochem.org This is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are highly effective for resolving a wide range of chiral compounds, including those with quaternary stereocenters like this compound. The separation occurs due to the formation of transient diastereomeric complexes between the enantiomers and the chiral phase, which have different interaction energies. sigmaaldrich.com The enantiomeric excess is calculated from the peak areas of the two separated enantiomers in the chromatogram. openochem.org
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H (Amylose derivative) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 2.0 |
Gas Chromatography (GC) for Purity and Enantiomeric Excess Determination
Gas Chromatography (GC) is another powerful technique for purity and enantiomeric excess analysis, provided the compound is volatile and thermally stable. numberanalytics.com For general purity assessment of this compound, a standard nonpolar capillary column (e.g., DB-5 or HP-5) can be used. The sample is vaporized and carried by an inert gas through the column, where separation occurs based on boiling point and interaction with the stationary phase.
Similar to HPLC, the determination of enantiomeric excess by GC requires a chiral stationary phase. researchgate.net Derivatized cyclodextrins are commonly used as CSPs in capillary GC columns for this purpose. gcms.cz The toroidal shape of the cyclodextrin (B1172386) molecule provides a chiral cavity into which one enantiomer fits better than the other, leading to different retention times and enabling separation. The choice of the specific cyclodextrin derivative and the temperature program are critical for achieving optimal resolution between the enantiomers. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity and linear response for organic compounds.
Computational and Theoretical Chemistry Studies of 2 3 Chlorophenyl 2 Methylbutanenitrile
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to predicting the electronic structure and intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the detailed investigation of molecular geometries, energies, and orbital interactions.
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for determining the ground state geometries and energies of molecules. google.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost.
| Parameter | Calculated Value (B3LYP/6-31G*) |
|---|---|
| C-Cl Bond Length | 1.74 Å |
| C-C (aromatic) Bond Length | ~1.39 Å |
| C-H (aromatic) Bond Length | ~1.08 Å |
| CCC (ring) Bond Angle | ~120° |
This table presents representative DFT-calculated geometric parameters for chlorobenzene, a structurally related compound, to illustrate the type of data obtained from such calculations.
The total electronic energy of the optimized structure provides a measure of its stability. Furthermore, thermodynamic properties such as enthalpy, Gibbs free energy, and entropy can be calculated from the vibrational frequencies obtained at the optimized geometry.
Frontier Molecular Orbital (FMO) theory is a cornerstone in the prediction of chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ulethbridge.ca
For 2-(3-Chlorophenyl)-2-methylbutanenitrile, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. This would reveal the most probable sites for nucleophilic and electrophilic attack. In aromatic compounds, substituents can significantly influence the energies and distributions of these orbitals. rsc.org For instance, the electron-withdrawing nature of the chlorine atom and the nitrile group would be expected to lower the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic attack.
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Benzene (for comparison) | -6.75 | -1.15 | 5.60 |
| Chlorobenzene | -6.89 | -1.32 | 5.57 |
| Benzonitrile | -7.12 | -1.58 | 5.54 |
This table provides representative HOMO and LUMO energies and the corresponding energy gaps for related aromatic compounds, illustrating the influence of substituents.
A smaller HOMO-LUMO gap generally suggests higher reactivity. The distribution of the HOMO and LUMO across the molecule would pinpoint the specific atoms most involved in electron donation and acceptance.
Understanding the mechanism of a chemical reaction requires the identification and characterization of transition states, which are the high-energy structures that connect reactants and products. libretexts.org Transition state analysis, often performed using DFT, involves locating the saddle point on the potential energy surface corresponding to the transition state. researchgate.net This allows for the calculation of the activation energy, which is a critical factor in determining the reaction rate.
For this compound, a potential reaction of interest could be the hydrolysis of the nitrile group to form an amide or a carboxylic acid. A computational study of this reaction would involve mapping the reaction pathway, locating the transition state structure, and calculating the activation energy. sciforum.net For example, in the SN2 reaction of a nucleophile with an alkyl halide, the transition state is a five-coordinate carbon species. github.io A similar approach could be applied to reactions involving the nitrile group of the target molecule.
| Reaction | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |
|---|---|---|---|
| Illustrative SN2 Reaction (Cl- + CH3Cl) | -10.2 | +3.5 | 13.7 |
This table presents representative energy values for an illustrative SN2 reaction, demonstrating the type of data obtained from a transition state analysis.
By identifying the transition state and calculating the activation energy, a deeper understanding of the reaction mechanism and kinetics can be achieved.
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules. MD simulations model the movement of atoms over time by solving Newton's equations of motion, allowing for the exploration of conformational space and the assessment of molecular flexibility. cyana.org
For this compound, MD simulations would be particularly useful for analyzing the rotational barriers around the single bonds in the butanenitrile chain. The presence of a bulky tertiary carbon atom suggests that steric hindrance may play a significant role in determining the preferred conformations. study.com By simulating the molecule's dynamics, one can identify the most stable conformers and the energy barriers between them. This is often visualized through a Ramachandran-like plot of torsional angles versus potential energy.
| Conformation of Butane (Illustrative) | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti | 180° | 0.0 |
| Gauche | 60° | 0.9 |
| Eclipsed (H, CH3) | 120° | 3.4 |
| Syn | 0° | ~5.0 |
This table provides representative data for the conformational analysis of butane, a simple alkane, to illustrate the types of energetic differences that can be determined through conformational analysis. github.io
These simulations would reveal the flexibility of the molecule and the probability of it adopting different shapes, which can be crucial for its interaction with other molecules.
Spectroscopic Property Prediction and Validation
Computational methods are also highly valuable for predicting spectroscopic properties, which can then be used to validate experimental findings or to aid in the interpretation of experimental spectra.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structure. The prediction of NMR chemical shifts using computational methods, particularly DFT with the Gauge-Independent Atomic Orbital (GIAO) method, has become a standard tool in chemical research. nih.govrsc.org
For this compound, calculating the 1H and 13C NMR chemical shifts would provide a theoretical spectrum that could be compared with experimental data. This can be invaluable for confirming the structure of the molecule and for assigning specific peaks in the experimental spectrum to particular atoms in the molecule. The accuracy of these predictions is often improved by using a combination of a suitable DFT functional and basis set, and by considering solvent effects. researchgate.netresearchgate.net The prediction of the chemical shift for the quaternary carbon in the butanenitrile chain would be of particular interest, as these signals can sometimes be challenging to observe experimentally. acs.orghw.ac.ukhuji.ac.il
| Atom Type in Analogous Structures | Typical Experimental 13C Chemical Shift (ppm) | Illustrative Calculated 13C Chemical Shift (ppm) |
|---|---|---|
| Aromatic C-Cl | 130-135 | 133 |
| Aromatic C-H | 125-130 | 128 |
| Nitrile (C≡N) | 115-125 | 120 |
| Quaternary Alkyl C | 35-45 | 40 |
This table provides a comparison of typical experimental and illustrative calculated 13C NMR chemical shifts for key functional groups present in structures analogous to this compound.
The close agreement between predicted and experimental NMR spectra can provide strong evidence for the correct structural assignment.
Computational IR Vibrational Frequency Analysis
Computational vibrational frequency analysis is a fundamental technique used to predict the infrared (IR) and Raman spectra of a molecule. This analysis is typically performed using Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost. researchgate.netresearchgate.net For this compound, such an analysis would begin with the optimization of its three-dimensional geometry to find the most stable conformation (a minimum on the potential energy surface).
Following geometry optimization, harmonic vibrational frequencies are calculated. These calculations predict the wavenumbers of the fundamental vibrational modes of the molecule. physchemres.org It is common practice to scale the calculated frequencies by an empirical factor to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental spectra. physchemres.orgmdpi.com
The analysis provides a detailed assignment of each vibrational mode, linking specific frequencies to the motions of particular functional groups within the molecule. For this compound, this would include stretching and bending vibrations of the chlorophenyl ring, the nitrile group (C≡N), and the methyl and ethyl groups. researchgate.netcyberleninka.ru
Key vibrational modes and their expected frequencies include:
Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region. researchgate.net
Aliphatic C-H stretching: From the methyl and ethyl groups, expected in the 3000-2850 cm⁻¹ range.
Nitrile (C≡N) stretching: A characteristic and often strong band expected in the 2260-2220 cm⁻¹ region.
Aromatic C=C stretching: Appearing in the 1600-1450 cm⁻¹ range, characteristic of the phenyl ring.
C-Cl stretching: A strong band typically found in the 800-600 cm⁻¹ region, indicative of the chloro-substituent.
A potential energy distribution (PED) analysis can be performed to further characterize the nature of the vibrational modes, quantifying the contribution of individual bond stretches, angle bends, and torsions to each calculated frequency. cyberleninka.ru
Table 1: Illustrative Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) (Scaled) | Expected Intensity |
| C-H Aromatic Stretch | Phenyl Ring | 3080 - 3030 | Weak to Medium |
| C-H Aliphatic Stretch | Methyl/Ethyl Groups | 2990 - 2910 | Medium to Strong |
| C≡N Stretch | Nitrile | ~2245 | Medium |
| C=C Aromatic Ring Stretch | Phenyl Ring | 1580, 1470 | Medium to Strong |
| CH₂ Bend (Scissoring) | Ethyl Group | ~1460 | Medium |
| CH₃ Asymmetric/Symmetric Bend | Methyl Group | 1450, 1380 | Medium |
| C-Cl Stretch | Chloro-phenyl | ~780 | Strong |
| Aromatic C-H Out-of-Plane Bend | Phenyl Ring | ~880, ~790 | Strong |
Note: This table is an illustrative example based on typical frequency ranges for the specified functional groups as determined by DFT calculations on similar molecules. researchgate.netcyberleninka.ru
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to calculate the electronic excited states of molecules. qu.edu.qa This allows for the simulation of ultraviolet-visible (UV-Vis) absorption spectra by predicting the energies of electronic transitions and their corresponding intensities (oscillator strengths). mdpi.comrsc.org
For this compound, a TD-DFT calculation would be performed on the previously optimized ground-state geometry. The calculation yields a series of vertical excitation energies, which correspond to transitions from the ground electronic state to various excited states. The results can be used to predict the absorption maxima (λmax) in the UV-Vis spectrum. qu.edu.qa
Analysis of the molecular orbitals (MOs) involved in the most significant electronic transitions, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into the nature of the electronic excitations. rsc.org For an aromatic compound like this, transitions are typically of the π → π* type, involving the delocalized electrons of the chlorophenyl ring. The presence of the nitrile and chloro substituents can influence the energies of these orbitals and, consequently, the absorption spectrum. mdpi.com
Table 2: Illustrative TD-DFT Results for Major Electronic Transitions in this compound
| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major MO Contribution |
| S₀ → S₁ | ~4.80 | ~258 | ~0.05 | HOMO → LUMO (π → π) |
| S₀ → S₂ | ~5.50 | ~225 | ~0.12 | HOMO-1 → LUMO (π → π) |
| S₀ → S₃ | ~6.10 | ~203 | ~0.35 | HOMO → LUMO+1 (π → π*) |
Note: This table presents hypothetical data representative of what a TD-DFT calculation (e.g., using CAM-B3LYP/6-31+G(d)) might predict for a substituted aromatic nitrile. qu.edu.qamdpi.com The values illustrate typical π → π transitions.*
In Silico Approaches for Structure-Reactivity Relationship Prediction
In silico methods are crucial for predicting the reactivity and potential biological activity or toxicity of a compound before its synthesis. Quantitative Structure-Activity Relationship (QSAR) is a primary in silico technique that develops mathematical models to correlate the chemical structure of compounds with a specific endpoint, such as biological activity or toxicity. ijapbjournal.commdpi.com
To build a QSAR model relevant to this compound, a dataset of structurally similar compounds with known experimental data for the property of interest (e.g., cytotoxicity, receptor binding affinity) would be required. researchgate.net For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecule's physicochemical properties. mdpi.com
Classes of descriptors relevant for QSAR studies include:
Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges. These describe the electronic distribution and susceptibility to electrophilic/nucleophilic attack.
Steric Descriptors: Molecular volume, surface area, ovality. These relate to the size and shape of the molecule, which can influence its ability to fit into a receptor site.
Hydrophobic Descriptors: LogP (octanol-water partition coefficient). This describes the molecule's lipophilicity, affecting its absorption, distribution, and membrane permeability.
Topological Descriptors: Connectivity indices that describe the branching and arrangement of atoms.
Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., support vector machines, random forest), are then used to build a model that links these descriptors to the observed activity. mdpi.comresearchgate.net Such a model could then be used to predict the reactivity or toxic potential of this compound. forschung3r.chresearchgate.net
Table 3: Selected Molecular Descriptors for QSAR Analysis of this compound
| Descriptor Class | Descriptor Name | Description |
| Electronic | Dipole Moment | Measures the overall polarity of the molecule. |
| Electronic | HOMO-LUMO Gap | Relates to chemical reactivity and stability. |
| Hydrophobic | LogP (Octanol/Water Partition) | Indicates the lipophilicity of the compound. |
| Steric | Molecular Weight | The mass of the molecule. |
| Steric | Molar Refractivity | Relates to molecular volume and polarizability. |
| Topological | Wiener Index | Describes molecular branching. |
Note: This table lists key descriptors that would be calculated and employed in a QSAR study to predict the compound's activity or toxicity. mdpi.comjbiochemtech.com
Computational Design of Novel Analogous Compounds
Computational chemistry is instrumental in the rational design of new molecules with desired properties. Starting with a lead compound like this compound, new analogs can be designed in silico to explore how structural modifications affect its properties. This process, often part of a ligand-based drug design workflow, aims to optimize activity, selectivity, or pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.gov
The design process involves systematic structural modifications to the parent molecule. For this compound, these could include:
Substitution on the Phenyl Ring: Moving the chloro group to the ortho- or para- positions, or replacing it with other substituents (e.g., -F, -Br, -CH₃, -OCH₃).
Modification of the Alkyl Chain: Changing the length of the chain (e.g., replacing the ethyl group with a propyl group) or altering its branching.
Bioisosteric Replacement: Replacing the nitrile group with other functional groups of similar size and electronic properties (e.g., an acetylenic group).
A virtual library of these novel analogs is generated. Each designed compound is then evaluated using the computational methods described previously. High-throughput virtual screening can be performed where QSAR models predict biological activity, and computational filters predict ADME/Toxicity (ADMET) properties. nih.gov Promising candidates with predicted high activity and favorable ADMET profiles can then be prioritized for chemical synthesis and experimental testing, significantly streamlining the discovery process.
Table 4: Examples of Computationally Designed Analogs and Properties for Evaluation
| Analog Structure Modification | Rationale for Design | Key Properties for In Silico Evaluation |
| Replace 3-Chloro with 4-Fluoro | Investigate effect of halogen position and electronegativity | Receptor binding affinity (QSAR), LogP |
| Replace 2-methyl with 2-ethyl | Probe steric tolerance at the quaternary center | Molecular Volume, Predicted Metabolic Stability |
| Replace Phenyl with Pyridyl | Introduce a hydrogen bond acceptor to improve solubility | Dipole Moment, Calculated Solubility (LogS) |
| Replace Nitrile with a Tetrazole ring | Bioisosteric replacement to potentially alter metabolism | ADMET Profile, HOMO/LUMO energies |
Note: This table provides illustrative examples of a rational design strategy for creating novel analogs based on the parent compound's scaffold.
Applications in Organic Synthesis and Material Science
2-(3-Chlorophenyl)-2-methylbutanenitrile as a Versatile Synthetic Intermediate
The presence of the nitrile group, which can be readily transformed into various other functional groups such as amines, carboxylic acids, and ketones, makes this compound a versatile precursor for the synthesis of more complex molecules. The 3-chlorophenyl moiety also offers a site for further functionalization through cross-coupling reactions.
While specific examples of the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active compounds. As an intermediate, it can provide a stereochemically defined quaternary center, a feature often crucial for biological activity. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones, opening pathways to a diverse range of molecular architectures.
For instance, the hydrolysis of the nitrile would yield 2-(3-chlorophenyl)-2-methylbutanoic acid, a potential precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) or other pharmaceutical agents. The reduction of the nitrile would lead to 1-(3-chlorophenyl)-1-methyl-1-aminobutane, a building block for the synthesis of various bioactive amines.
Table 1: Potential Transformations of this compound and Their Applications
| Transformation | Product | Potential Application |
|---|---|---|
| Hydrolysis | 2-(3-Chlorophenyl)-2-methylbutanoic acid | Synthesis of NSAIDs, pharmaceutical intermediates |
| Reduction | 1-(3-Chlorophenyl)-1-methyl-1-aminobutane | Synthesis of bioactive amines, ligands |
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and agrochemicals. The nitrile functionality of this compound serves as a key handle for the construction of such ring systems. Through cyclization reactions, this compound can be a precursor to various heterocycles, including pyridines, pyrimidines, and pyrroles.
For example, condensation reactions of the nitrile with dicarbonyl compounds or their equivalents can lead to the formation of substituted pyridines. Similarly, reaction with amidines or related compounds can provide access to pyrimidine (B1678525) derivatives. The synthesis of pyrroles could be envisaged through multi-component reactions involving the nitrile, an α-halo ketone, and an amine.
Table 2: Potential Heterocyclic Scaffolds from this compound
| Heterocycle | General Synthetic Strategy |
|---|---|
| Pyridines | Condensation with 1,5-dicarbonyl compounds or equivalents |
| Pyrimidines | Reaction with amidines or urea (B33335) derivatives |
The quaternary carbon atom in this compound is a stereocenter. The synthesis of enantiomerically pure forms of this compound would provide a valuable chiral building block for asymmetric synthesis. This can be achieved through chiral resolution of the racemic mixture or by developing asymmetric synthetic routes.
Once obtained in an enantiopure form, it can be used to introduce a stereodefined quaternary center into target molecules, which is often a significant challenge in organic synthesis. The development of chiral catalysts and auxiliaries for the enantioselective synthesis of α,α-disubstituted nitriles is an active area of research. These methods could potentially be applied to the synthesis of chiral this compound. The resulting stereodefined compound could then be elaborated into a variety of chiral molecules, including amino acids, alcohols, and complex heterocyclic structures, with defined three-dimensional arrangements crucial for their biological function.
Development of Analogous Compounds with Tuned Chemical Properties
The chemical and physical properties of this compound can be fine-tuned by modifying its structure. This allows for the development of analogous compounds with tailored reactivity and properties for specific applications in chemical design and materials science.
Structure-Reactivity Relationship (SAR) studies involve systematically altering the structure of a molecule and evaluating the effect of these changes on its chemical reactivity. For this compound, SAR studies could involve modifying the substituent on the phenyl ring, changing the alkyl groups at the quaternary center, or altering the nitrile group itself.
Table 3: Hypothetical SAR Study on 2-(Aryl)-2-methylbutanenitrile Derivatives
| Aryl Substituent (at meta-position) | Electronic Effect | Predicted Effect on Nitrile Reactivity |
|---|---|---|
| -NO₂ | Strong electron-withdrawing | Increased reactivity towards nucleophiles |
| -CN | Strong electron-withdrawing | Increased reactivity towards nucleophiles |
| -Cl | Electron-withdrawing (inductive) | Moderately increased reactivity |
| -H | Neutral | Baseline reactivity |
| -CH₃ | Electron-donating (inductive) | Decreased reactivity towards nucleophiles |
The position of the chlorine atom on the phenyl ring (ortho, meta, or para) can have a significant impact on the molecule's properties and reactivity. The meta-position, as in this compound, results in a different electronic and steric environment compared to its ortho- and para-isomers. These regioisomeric differences can influence reaction rates and selectivities in synthetic transformations. For instance, the steric hindrance around the reaction center would be greater in the ortho-isomer, potentially slowing down reactions. The electronic effects would also differ, with the para-isomer experiencing a more direct resonance effect from the substituent.
Furthermore, as a chiral molecule, the stereoisomerism of this compound and its analogs is a critical factor. The absolute configuration (R or S) at the quaternary center can dramatically affect the biological activity of any derived compounds, as enantiomers often interact differently with chiral biological receptors. The study of these stereoisomeric effects is crucial in the design of new chiral drugs and materials.
Table 4: Comparison of Potential Properties of Regioisomers of 2-(Chlorophenyl)-2-methylbutanenitrile
| Isomer | Expected Steric Hindrance | Expected Electronic Influence on Nitrile |
|---|---|---|
| Ortho (2-chloro) | High | Strong inductive withdrawal |
| Meta (3-chloro) | Moderate | Primarily inductive withdrawal |
Introduction of Diverse Functional Groups for Chemical Diversification
The nitrile group in this compound is a key functional handle that can be readily transformed into a variety of other important functional groups, making it a valuable intermediate for chemical diversification in organic synthesis. The reactivity of the nitrile group allows for the introduction of amines, carboxylic acids, and amides, which are fundamental building blocks in the synthesis of more complex molecules.
Hydrolysis to Carboxylic Acids and Amides:
The carbon-nitrogen triple bond of the nitrile can undergo hydrolysis under acidic or basic conditions to yield either a carboxylic acid or an amide. The reaction outcome is dependent on the reaction conditions. lu.se
Acid-catalyzed hydrolysis typically leads to the formation of a carboxylic acid, 2-(3-chlorophenyl)-2-methylbutanoic acid, with the release of an ammonium (B1175870) salt. This transformation is significant as carboxylic acids are precursors to a wide range of other functional groups, including esters and acid chlorides. pressbooks.pub
Controlled or partial hydrolysis , often under milder basic conditions, can selectively produce the corresponding amide, 2-(3-chlorophenyl)-2-methylbutanamide. nih.govyoutube.com Amides are prevalent in pharmaceuticals and other biologically active compounds.
| Transformation | Product | Reagents and Conditions |
| Full Hydrolysis | 2-(3-chlorophenyl)-2-methylbutanoic acid | Aqueous acid (e.g., H₂SO₄, HCl), heat |
| Partial Hydrolysis | 2-(3-chlorophenyl)-2-methylbutanamide | Aqueous base (e.g., NaOH, KOH), controlled temperature |
Reduction to Primary Amines:
The nitrile group can be reduced to a primary amine, 2-(3-chlorophenyl)-2-methylbutan-1-amine. This transformation is crucial for the synthesis of compounds where a primary amino group is required for further reactions, such as the formation of Schiff bases, amides, or for introducing nitrogen-containing heterocycles. Common reducing agents for this conversion include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. The resulting primary amine is a valuable synthon for creating a diverse array of chemical derivatives. google.com
| Starting Material | Product | Typical Reducing Agents |
| This compound | 2-(3-chlorophenyl)-2-methylbutan-1-amine | Lithium aluminum hydride (LiAlH₄), Catalytic Hydrogenation (e.g., H₂/Raney Ni) |
Potential in Agrochemical Research as a Chemical Precursor
While specific agrochemical products derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in various agrochemicals. The chlorophenyl and nitrile functionalities are common in molecules with herbicidal, fungicidal, and insecticidal properties. Therefore, this compound serves as a potential precursor for the synthesis of novel agrochemicals.
The synthesis of various pesticides, including herbicides and fungicides, often involves intermediates containing a chlorophenyl group. For example, chlorophenylacetonitrile and its derivatives are known precursors in the synthesis of agrochemicals. sdfine.com The introduction of a chlorine atom on the phenyl ring can enhance the biological activity of the final product.
Furthermore, the nitrile group itself is a versatile functional group in the design of new agrochemicals. It can be a key component of the active molecule or can be transformed into other functional groups that impart the desired biological activity. For instance, pyrimidine derivatives, which can be synthesized from nitrile-containing precursors, are known to exhibit fungicidal and herbicidal activities. mdpi.com The structural similarity of this compound to known agrochemical intermediates suggests its potential as a building block in the discovery and development of new crop protection agents.
Applications in Specialty Chemical Production and Materials Science
The unique combination of a rigid aromatic ring and a flexible alkyl chain, along with the reactive nitrile group, makes this compound a candidate for applications in specialty chemical production and materials science.
In the realm of specialty chemicals , this compound could serve as an intermediate for the synthesis of performance chemicals, such as plasticizers, surfactants, or components of synthetic lubricants. The chlorophenyl group can impart desirable properties like thermal stability and flame retardancy.
In materials science , nitrile-containing compounds are utilized in the synthesis of specialty polymers. The nitrile group can be incorporated into polymer backbones or as a pendant group to modify the polymer's properties. For example, the presence of nitrile groups can enhance the thermal stability, chemical resistance, and polarity of a polymer. researchgate.net While direct polymerization of this compound is not a common application, it could be chemically modified to create monomers suitable for polymerization. For instance, the nitrile could be hydrolyzed to a carboxylic acid, which could then be used as a monomer in the production of polyesters or polyamides with tailored properties imparted by the chlorophenyl group.
Q & A
Q. What are the recommended synthetic routes for 2-(3-Chlorophenyl)-2-methylbutanenitrile, and how can reaction conditions be optimized?
- Methodological Answer : A viable synthesis route involves nucleophilic substitution or condensation reactions. For example, reacting 3-chlorophenylacetonitrile with a methylating agent (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 60–80°C can yield the target compound . Alternatively, Grignard reagents (e.g., CH₃MgBr) can be used to introduce the methyl group via alkylation. Optimization includes controlling stoichiometry (1:1.2 molar ratio of nitrile to methylating agent), monitoring reaction time (4–6 hours), and using inert atmospheres to prevent side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate 9:1) is recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the nitrile carbon (~115–120 ppm in ¹³C NMR) and aromatic protons (δ 7.2–7.5 ppm in ¹H NMR for the 3-chlorophenyl group). The methyl group adjacent to the nitrile appears as a singlet (~1.5 ppm) .
- IR Spectroscopy : A sharp peak at ~2240 cm⁻¹ confirms the nitrile group .
- Mass Spectrometry : Molecular ion peaks [M+H]⁺ at m/z 194 (C₁₁H₁₁ClN) and fragmentation patterns (e.g., loss of Cl or CH₃ groups) aid structural confirmation .
Q. What safety precautions are advised when handling this compound?
- Methodological Answer : While specific toxicity data are limited for this compound, chlorinated nitriles generally require:
Q. How does the 3-chlorophenyl substituent influence reactivity compared to its 4-chloro isomer?
- Methodological Answer : The 3-chloro position induces steric hindrance and electronic effects distinct from the 4-isomer:
- Steric Effects : The meta-substitution reduces symmetry, complicating crystallization but enhancing solubility in non-polar solvents.
- Electronic Effects : The inductive effect of Cl decreases electron density at the nitrile group, reducing nucleophilicity. Comparative studies using Hammett constants (σₘ = 0.37 vs. σₚ = 0.23) and reaction kinetics (e.g., slower nucleophilic substitution vs. 4-Cl analogues) validate these differences .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity in the synthesis of this compound?
- Methodological Answer : Regioselectivity arises from the electronic environment of the aryl ring. Computational studies (DFT) show that the 3-chloro group directs electrophiles to the para position via resonance stabilization. For example, in Friedel-Crafts alkylation, the Cl atom deactivates the ring but activates the para position, favoring nitrile group attachment. Kinetic isotopic labeling (e.g., deuterated substrates) and transition-state modeling (B3LYP/6-31G*) can further elucidate these pathways .
Q. How can researchers design biological activity assays for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Activity : Broth microdilution (MIC assays) against S. aureus and E. coli (concentration range: 1–100 µg/mL) .
- CNS Activity : Rodent models for anticonvulsant effects (e.g., maximal electroshock test) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HeLa), comparing IC₅₀ values to control compounds .
Q. What computational strategies predict the electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to determine HOMO-LUMO gaps (predicting redox behavior) and electrostatic potential maps (identifying reactive sites) .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to assess solubility and stability .
- Docking Studies : Use AutoDock Vina to model binding affinity with target proteins (e.g., cytochrome P450 enzymes) .
Q. How can discrepancies in synthetic yields between 3-chloro and 4-chloro derivatives be resolved?
- Methodological Answer : Systematic variation of reaction parameters is critical:
- Temperature : Higher temperatures (80–100°C) may improve yields for 3-Cl derivatives due to slower reaction kinetics .
- Catalysts : Screen Pd/C or CuI to facilitate coupling reactions hindered by steric effects .
- Solvent Polarity : Use DMF for 3-Cl (polar) vs. toluene for 4-Cl (non-polar) to optimize intermediate stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
